![molecular formula C9H7NO2 B1592439 3-Cyano-5-methylbenzoic acid CAS No. 78621-81-5](/img/structure/B1592439.png)
3-Cyano-5-methylbenzoic acid
Overview
Description
3-Cyano-5-methylbenzoic acid is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a main product in the field of chemistry .
Molecular Structure Analysis
The InChI code for 3-Cyano-5-methylbenzoic acid is1S/C9H7NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H,11,12)
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
3-Cyano-5-methylbenzoic acid is a solid at room temperature . It has a molecular weight of 161.16 and its density is predicted to be 1.3±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis and Catalysis
One notable application is in the field of organic synthesis, where derivatives of 3-Cyano-5-methylbenzoic acid are used as building blocks for more complex molecules. For example, nano α-Al2O3 supported ammonium dihydrogen phosphate has been used as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting the role of cyano and methyl substituted compounds in facilitating efficient synthesis routes (Maleki & Ashrafi, 2014).
Photochemistry
In photochemistry, derivatives of 3-Cyano-5-methylbenzoic acid have been studied for their behavior under light irradiation. Research on 2-alkoxymethyl-5-methylphenacyl chloride and benzoate revealed insights into the photoreactions that could be applied in synthetic organic chemistry, demonstrating the versatility of cyano and methyl substituted benzoic acids in photochemical processes (Plíštil et al., 2006).
Polymer Electrolytes for Fuel Cells
Another application is found in the development of high-temperature proton-conducting polymer electrolytes for fuel cells, where imidazole and 1-methyl imidazole are used in polybenzimidazole membranes equilibrated with phosphoric acid. This research underscores the potential of cyano and methyl substituted benzoic acid derivatives in enhancing the conductivity and efficiency of fuel cell membranes (Schechter & Savinell, 2002).
Antimicrobial Activity
Derivatives of 3-Cyano-5-methylbenzoic acid have been synthesized and evaluated for their antimicrobial activities, offering potential applications in the development of new antimicrobial agents. This is evident in studies where new benzimidazole derivatives were created and showed promising antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Relevant Papers One relevant paper titled “Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method” discusses the molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-CMHA, a critical intermediate in the preparation of optically pure pregabalin .
properties
IUPAC Name |
3-cyano-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRJIRAJMCHQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620518 | |
Record name | 3-Cyano-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-methylbenzoic acid | |
CAS RN |
78621-81-5 | |
Record name | 3-Cyano-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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